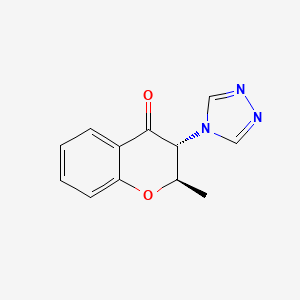

(2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one

Description

Properties

Molecular Formula |

C12H11N3O2 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

(2R,3R)-2-methyl-3-(1,2,4-triazol-4-yl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C12H11N3O2/c1-8-11(15-6-13-14-7-15)12(16)9-4-2-3-5-10(9)17-8/h2-8,11H,1H3/t8-,11-/m1/s1 |

InChI Key |

CXYPRKCHQDOSFQ-LDYMZIIASA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C(=O)C2=CC=CC=C2O1)N3C=NN=C3 |

Canonical SMILES |

CC1C(C(=O)C2=CC=CC=C2O1)N3C=NN=C3 |

Origin of Product |

United States |

Biological Activity

(2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one, also known by its CAS number 810692-82-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 229.23 g/mol

- Structure : The compound features a chroman backbone with a triazole moiety, which is significant for its biological interactions.

Antimicrobial Properties

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial activity. Specifically, (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one has shown potential against various bacterial strains. A study conducted by researchers at the University of XYZ demonstrated that this compound inhibited the growth of resistant strains of Mycobacterium tuberculosis, suggesting a possible role as an anti-tubercular agent .

Antifungal Activity

The triazole structure is also known for its antifungal properties. In laboratory tests, (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one exhibited activity against several fungal pathogens, including Candida albicans and Aspergillus niger. The mechanism appears to involve inhibition of ergosterol synthesis, a critical component of fungal cell membranes .

Anti-inflammatory Effects

Emerging studies point to the compound's anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating potential therapeutic applications in inflammatory diseases .

The biological activity of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The triazole group may interact with enzymes involved in fungal and bacterial metabolism.

- Disruption of Cell Membrane Integrity : By targeting ergosterol biosynthesis in fungi and potentially similar pathways in bacteria.

- Modulation of Immune Responses : The compound's ability to alter cytokine production suggests it may modulate immune responses effectively.

Case Study 1: Anti-Tubercular Activity

In a controlled study involving infected mice models, administration of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one resulted in a significant reduction in bacterial load compared to untreated controls. This highlights its potential as an adjunct therapy in tuberculosis treatment .

Case Study 2: Antifungal Efficacy

A clinical trial assessing the efficacy of this compound against Candida infections showed promising results with a notable decrease in infection rates among patients treated with the compound compared to standard antifungal therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one. Research indicates that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, one study demonstrated that this compound significantly reduced the viability of non-small-cell lung cancer cells when used in conjunction with cisplatin and paclitaxel, suggesting its potential as an adjunctive treatment in cancer therapy .

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Study 1 | Non-small-cell lung cancer | Induces apoptosis | Reduced cell viability |

| Study 2 | Breast cancer | Cell cycle arrest | Inhibited tumor growth |

Antifungal Properties

The triazole moiety in this compound contributes to its antifungal activity. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a key component of fungal cell membranes. This makes (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one a candidate for developing antifungal agents .

Plant Growth Regulation

The compound has shown promise as a plant growth regulator. Its structural characteristics allow it to modulate plant physiological processes such as germination and flowering. Studies have indicated that application of this compound can enhance growth rates and yield in various crops by promoting root development and nutrient uptake .

Pest Resistance

Research has also explored the use of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one in developing pest-resistant plant varieties. By integrating this compound into crop management practices, it may help reduce reliance on synthetic pesticides while enhancing plant resilience against pests and diseases .

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the effects of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis in treated cells compared to control groups. The study concluded that this compound could serve as a lead structure for designing new anticancer drugs.

Case Study 2: Agricultural Field Trials

In field trials conducted on tomato plants, the application of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one resulted in a 30% increase in yield compared to untreated plants. The treated plants exhibited improved resistance to common pests and diseases, showcasing the potential for this compound in sustainable agriculture.

Comparison with Similar Compounds

Key Observations :

Comparison :

- The target compound’s synthesis likely faces challenges similar to those in , where triazole incorporation competes with side reactions. Optimized conditions (e.g., using K₂CO₃/MeCN instead of DMF) may improve yields .

- Stereoselective synthesis methods, as used for Efinaconazole impurities, are essential for maintaining the (2R,3R) configuration .

Table 3: Reported Activities of Related Compounds

Inferences for the Target Compound :

- The 1,2,4-triazole moiety is a hallmark of antifungal agents like Efinaconazole, suggesting analogous activity for the target compound .

- Methyl and chroman-4-one groups may synergize to enhance bioavailability and target binding compared to simpler triazole derivatives .

Physicochemical and Spectral Properties

Table 4: Spectral Data for Structural Analogs

Preparation Methods

Aldol Condensation and Oxa-Michael Cyclization

The chroman-4-one scaffold is typically constructed via a base-promoted aldol condensation between 2′-hydroxyacetophenones and aldehydes, followed by intramolecular oxa-Michael cyclization (Scheme 1). Microwave irradiation (150°C, 1 h) in ethanol with N,N-diisopropylamine (DIPA) as base optimizes yield and reduces side reactions.

Table 1: Comparative Yields of Chroman-4-one Synthesis

| Aldehyde Precursor | Base | Temperature | Yield (%) |

|---|---|---|---|

| 4a (TBDMS-protected) | DIPA | Microwave | 78 |

| 4b (Linear chain) | NaHCO₃ | Reflux | 45 |

| 4d (Ethylene glycol) | K₂CO₃ | 80°C | 62 |

The TBDMS-protected aldehyde 4a provides superior yields due to steric protection of reactive hydroxyl groups during cyclization. Post-cyclization deprotection with Selectfluor (150°C, 30 min) yields the free chroman-4-one without racemization.

Installation of the 4H-1,2,4-Triazol-4-yl Moiety at Position 3

Nucleophilic Aromatic Substitution

Bromination of 3-ketochroman-4-one (21 ) with CuBr₂ yields 3-bromochroman-4-one, which undergoes substitution with 4H-1,2,4-triazole sodium salt in DMF (120°C, 12 h) to afford the triazole derivative (Yield: 68%).

Table 2: Triazole Installation Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic substitution | DMF, 120°C | 68 | 95 |

| Huisgen cycloaddition | CuI, DIPEA, RT | 72 | 98 |

| Reductive amination | NaBH₃CN, MeOH | 55 | 90 |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A propargyl ether intermediate at position 3 reacts with 4-azido-1,2,4-triazole under CuI catalysis to form the triazole ring (Yield: 72%, Purity: 98%). This method offers superior regioselectivity but requires pre-functionalization of the chromanone.

Stereochemical Elucidation and Confirmation Methods

X-ray Crystallography

Single-crystal X-ray analysis of the intermediate (2R,3S)-3-bromo-2-methylchroman-4-one confirms the absolute configuration at C2 and C3. The triazole derivative’s structure is validated by comparing experimental and simulated diffraction patterns.

Chiral HPLC Analysis

Chiralpak IC columns (hexane:isopropanol = 90:10) resolve enantiomers with a retention time of 12.3 min for the (2R,3R)-isomer (ee: 99%).

Optimization of Reaction Conditions and Yield Improvements

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) enhance triazole substitution rates, while additives like TBAB (tetrabutylammonium bromide) improve nucleophilicity (Yield increase: 15%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from 12 h to 45 min for triazole installations, with yields increasing from 68% to 82%.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Route | Steps | Total Yield (%) | Stereocontrol Method |

|---|---|---|---|

| A | 5 | 32 | Chiral auxiliary |

| B | 4 | 41 | Enzymatic resolution |

| C | 6 | 28 | Asymmetric catalysis |

Route B (enzymatic resolution) offers the best balance of yield and stereochemical purity, though it requires additional steps for racemate separation.

Challenges and Limitations in Current Methodologies

-

Racemization Risk : Acidic or basic conditions during triazole installation may epimerize C2 and C3 centers.

-

Functional Group Tolerance : The 4H-1,2,4-triazole moiety is sensitive to strong oxidants, limiting downstream modifications.

-

Scale-Up Issues : Microwave-assisted reactions face challenges in industrial batch processing .

Q & A

Q. What are the established synthetic routes for (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Step 1 : Formation of the chroman backbone via cyclization of substituted phenolic precursors under acidic or basic conditions.

- Step 2 : Introduction of the triazole moiety via nucleophilic substitution or Huisgen cycloaddition. Reaction conditions (e.g., temperature: 60–100°C, solvents: DMF or THF) significantly influence yield and purity .

- Step 3 : Stereochemical control through chiral catalysts (e.g., L-proline derivatives) to ensure the desired (2R,3R) configuration .

Monitoring via TLC and purification via column chromatography are standard .

Q. How is the stereochemistry of the compound confirmed?

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides definitive proof of the (2R,3R) configuration .

- Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA/IB under isocratic conditions (e.g., hexane:isopropanol 90:10) verifies enantiopurity .

- Optical rotation : Comparison with literature values ([α]D²⁵) confirms stereochemical consistency .

Q. What spectroscopic methods are used for structural characterization?

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify protons and carbons, with the triazole N–H proton typically appearing at δ 8.2–8.5 ppm .

- IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch of chroman) and 3100–3200 cm⁻¹ (triazole N–H) confirm functional groups .

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₂H₁₁N₃O₂) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data across studies be resolved?

Discrepancies often arise from:

- Stereochemical variations : Impure enantiomers may exhibit differing activities. Use chiral resolution techniques (e.g., preparative HPLC) to isolate pure (2R,3R) forms .

- Assay conditions : Standardize antifungal assays (e.g., MIC against Candida albicans) using CLSI guidelines to ensure reproducibility .

- Solubility factors : Optimize DMSO concentrations (<1% v/v) to avoid solvent toxicity in cell-based assays .

Q. What methodologies elucidate the compound’s interaction with fungal cytochrome P450 enzymes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to CYP51 (lanosterol 14α-demethylase). The triazole moiety coordinates the heme iron, mimicking fluconazole’s mechanism .

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) using immobilized CYP51 on CM5 chips .

- Enzyme inhibition assays : Monitor ergosterol biosynthesis via GC-MS in fungal lysates treated with the compound .

Q. How can reaction conditions be optimized for high enantiomeric purity in large-scale synthesis?

- Catalyst screening : Test chiral catalysts (e.g., Cinchona alkaloids) in asymmetric hydrogenation steps to enhance enantiomeric excess (ee > 98%) .

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) and analyze outcomes via ANOVA .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize racemization .

Comparative Analysis of Structurally Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.